

2-Aminopentane physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Aminopentane

Cat. No.: B145832

[Get Quote](#)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-aminopentane** (also known as pentan-2-amine). The document details its structural characteristics, physicochemical parameters, and spectroscopic profile. Standardized experimental protocols for its synthesis, purification, and characterization are provided to support researchers in its application. This guide is intended for professionals in research and development, particularly in the fields of organic synthesis and medicinal chemistry.

Introduction

2-Aminopentane is a primary aliphatic amine with the chemical formula $C_5H_{13}N$. It is a colorless to light-yellow liquid with a characteristic amine odor.^[1] As a chiral compound, it exists as a racemic mixture of two enantiomers. This amine serves as a versatile building block in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. Its nucleophilic nature and ability to form salts make it a useful intermediate in a variety of chemical transformations.

Physical and Chemical Properties

The physical and chemical properties of **2-aminopentane** are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Physical Properties

A compilation of the key physical properties of **2-aminopentane** is presented in Table 1. These values have been aggregated from various chemical suppliers and databases.

Property	Value	Reference(s)
Appearance	Colorless to light yellow liquid	[1] [2]
Odor	Strong, ammonia-like	[2]
Molecular Formula	C ₅ H ₁₃ N	[2] [3] [4]
Molecular Weight	87.16 g/mol	[2] [5]
Boiling Point	90.5-91.5 °C	[3] [4]
Melting Point	-70 °C (estimate)	[3] [6]
Density	0.736 g/mL at 25 °C	[3] [4]
Refractive Index (n ²⁰ /D)	1.4020	[3] [4]
Flash Point	35 °C (closed cup)	[5]
Vapor Pressure	51.1 mmHg at 25 °C	[2]
Solubility	Soluble in water, ethanol, and ether	[1] [2]

Chemical Properties

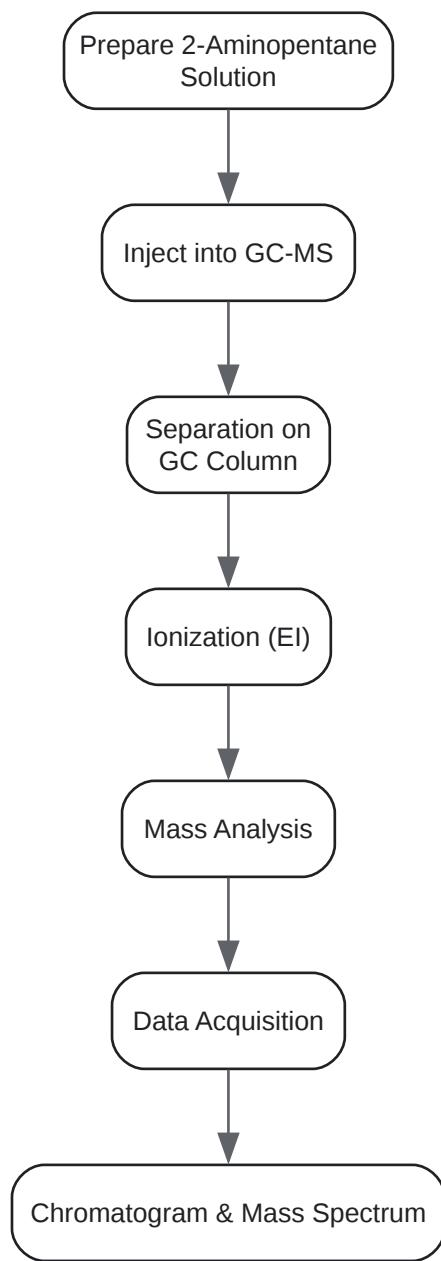
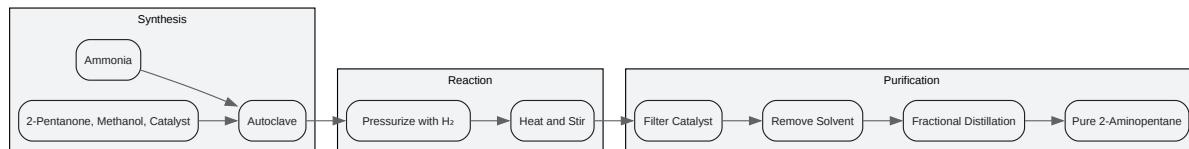
Table 2 outlines the key chemical properties of **2-aminopentane**, which are characteristic of a primary aliphatic amine.

Property	Value/Description	Reference(s)
pKa (Predicted)	11.04 ± 0.35	[2]
Basicity	Acts as a weak base, readily forming ammonium salts with acids.	[7]
Reactivity	Undergoes typical reactions of primary amines, such as acylation, alkylation, and oxidation.	[5][7]
Chemical Stability	Stable under normal conditions. Air sensitive.	

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **2-aminopentane**.

Synthesis of 2-Aminopentane via Reductive Amination



Reductive amination of 2-pentanone is a common and efficient method for the synthesis of **2-aminopentane**.^[8] The overall reaction is depicted below:

Experimental Protocol:

- Reaction Setup: To a high-pressure stainless-steel autoclave equipped with a magnetic stirrer, add 2-pentanone (1.0 mol), a suitable solvent such as methanol (200 mL), and a catalytic amount of a hydrogenation catalyst (e.g., 5% Palladium on carbon, 1-2 mol%).
- Ammonia Addition: Cool the autoclave in a dry ice/acetone bath and carefully introduce anhydrous ammonia (1.5 mol).
- Hydrogenation: Seal the autoclave and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

- Reaction: Heat the mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for several hours (e.g., 8-12 hours), monitoring the reaction progress by GC analysis of aliquots.
- Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.
- Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The resulting crude **2-aminopentane** is purified by fractional distillation to yield the pure product.

Logical Workflow for Synthesis and Purification:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 63493-28-7: 2-Pentanamine | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. 2-AMINOPENTANE | 625-30-9 [chemicalbook.com]
- 4. 63493-28-7 CAS MSDS (2-AMINOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Buy 2-Aminopentane | 625-30-9 [smolecule.com]
- 6. 2-AMINOPENTANE CAS#: 625-30-9 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [2-Aminopentane physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b145832#2-aminopentane-physical-and-chemical-properties\]](https://www.benchchem.com/product/b145832#2-aminopentane-physical-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com